5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the Biginelli reaction, which is a one-pot condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It has been investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. It can also interact with receptors, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-bromo-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- N-(4-Iotobenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine
- Ethyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
5-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and ethyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-1-ethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-3-4(7)5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWJGPBLURPMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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